
1-(1-mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol
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Overview
Description
1-(1-Mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a mesityl group, which is a derivative of mesitylene, attached to the triazole ring. The presence of the mesityl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1h-1,2,3-triazole analogs, have been reported to inhibit the carbonic anhydrase-ii enzyme .
Mode of Action
It’s worth noting that triazole derivatives have been reported to stabilize cu(i) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Given the reported inhibition of the carbonic anhydrase-ii enzyme by similar compounds , it can be inferred that the compound may affect biochemical pathways involving this enzyme.
Pharmacokinetics
Similar compounds have been reported to be soluble in dmso and dmf , which may influence their bioavailability.
Result of Action
Similar compounds have been reported to induce apoptosis in certain cell lines .
Action Environment
Similar compounds have been reported to be stable at -20°c , suggesting that temperature could be a significant environmental factor.
Preparation Methods
The synthesis of 1-(1-mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves the use of “click” chemistry, a powerful and efficient method for constructing triazole rings. One common synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst. The reaction is usually carried out in an aqueous medium, which provides a green and sustainable approach to synthesis .
Industrial production methods for this compound may involve scaling up the click chemistry process, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
1-(1-Mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common due to the stability of the triazole ring.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized triazole derivatives.
Scientific Research Applications
1-(1-Mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity
Comparison with Similar Compounds
1-(1-Mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol can be compared with other triazole derivatives, such as:
1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol: Similar in structure but with a phenyl group instead of a mesityl group, leading to different chemical properties and reactivity.
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol: Features a benzyl group, which can influence its biological activity and interactions with molecular targets.
1-(1-Mesityl-1H-1,2,3-triazol-4-yl)methanol: Similar to the compound of interest but with a methanol group instead of an ethan-1-ol group, affecting its solubility and reactivity
The uniqueness of this compound lies in the presence of the mesityl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions in various applications.
Properties
IUPAC Name |
1-[1-(2,4,6-trimethylphenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-8-5-9(2)13(10(3)6-8)16-7-12(11(4)17)14-15-16/h5-7,11,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKODILKISOGRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C(N=N2)C(C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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